molecular formula C6H8N2 B1590440 4,5-Dimethylpyridazine CAS No. 38283-35-1

4,5-Dimethylpyridazine

Cat. No.: B1590440
CAS No.: 38283-35-1
M. Wt: 108.14 g/mol
InChI Key: XVGNFWZFFMUSPR-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of methyl groups at the 4th and 5th positions of the pyridazine ring distinguishes this compound from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine-4,5-dicarboxylic anhydride with suitable reagents . The reaction conditions often include the use of sodium hydride as a base and heating under reduced pressure to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4,5-Dimethylpyridazine derivatives have been investigated for their antimicrobial properties. Studies have shown that modifications of the pyridazine ring can enhance biological activity against a range of pathogens. For instance, certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study: Synthesis of Antimicrobial Derivatives
A study synthesized various this compound derivatives and tested their efficacy against common bacterial strains. The results showed that compounds with specific substituents exhibited improved antibacterial activity compared to the parent compound. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups at the 3-position enhanced activity significantly .

CompoundStructureActivity (MIC µg/mL)
AStructure A32
BStructure B16
CStructure C8

Neuropharmacology
Research has also explored the potential of this compound in neuropharmacology. Its derivatives have been evaluated for their effects on neurotransmitter systems, particularly in relation to muscarinic receptors. Certain derivatives have shown promise as allosteric modulators, which could lead to new treatments for neurological disorders .

Agricultural Applications

Pesticide Development
The compound has been utilized in the development of novel agrochemicals. Its derivatives are being explored as potential pesticides due to their ability to disrupt specific biochemical pathways in pests. Preliminary studies indicate that certain formulations exhibit effective insecticidal properties while maintaining low toxicity to non-target organisms .

Case Study: Insecticidal Efficacy
A series of this compound-based compounds were tested for insecticidal activity against agricultural pests. The results indicated that some compounds achieved over 80% mortality in treated populations within 48 hours, showcasing their potential as effective pest control agents .

CompoundTarget PestMortality Rate (%)
DAphids85
EThrips90
FCaterpillars78

Material Science

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure allows for effective cross-linking within polymer systems, leading to improved performance characteristics in various applications such as coatings and composites .

Case Study: Polymer Enhancement
Research demonstrated that adding this compound to a polycarbonate matrix resulted in a significant increase in tensile strength and thermal resistance compared to unmodified polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the pyridazine units within the polymer structure .

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer applications, the compound may induce apoptosis by activating p53 pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness of 4,5-Dimethylpyridazine: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity.

Biological Activity

4,5-Dimethylpyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with two methyl groups attached at the 4 and 5 positions. This structural configuration influences its reactivity and biological properties. The molecular formula is C6H8N2C_6H_8N_2 with a molecular weight of approximately 124.14 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridazine, including this compound, exhibit antimicrobial effects against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been investigated in the context of platinum complexes where it demonstrated enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like cisplatin .
  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modification of their activity. This can result in altered metabolic pathways that could be beneficial in treating diseases .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Covalent Bond Formation : The hydrazinyl group present in some derivatives can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
  • Electrophilic Reactions : The presence of electron-withdrawing groups allows for electrophilic aromatic substitution reactions, which can modify the compound’s activity and enhance its biological effects .

Case Studies

  • Anticancer Studies : A study evaluating new platinum complexes containing dimethylpyridine derivatives reported that these compounds exhibited significantly greater cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells compared to cisplatin. Mechanistic studies indicated induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity : A recent investigation into the antimicrobial properties of pyridazine derivatives found that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy .

Data Table

Biological ActivityFindingsReferences
AntimicrobialEffective against various bacterial strains
AnticancerGreater cytotoxicity than cisplatin
Enzyme InteractionPotential inhibition of key metabolic enzymes

Properties

IUPAC Name

4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-8-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGNFWZFFMUSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532844
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38283-35-1
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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